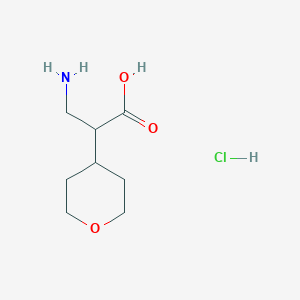

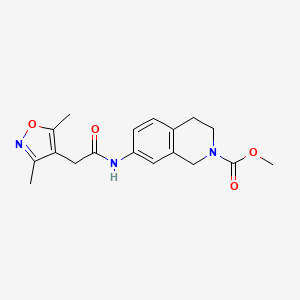

![molecular formula C17H22O4 B2930838 8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2411200-83-2](/img/structure/B2930838.png)

8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

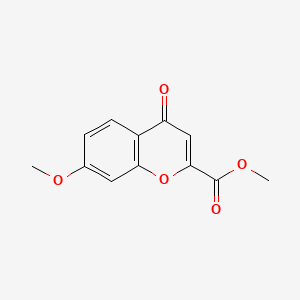

8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis Techniques

Concise Synthesis Methods

A concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the complex processes involved in manipulating similar compounds. The synthesis includes methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and a Curtius reaction, followed by hydrogenolysis and demethylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Innovative Synthetic Strategies

New strategies for synthesizing complex molecules like methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate have been explored. These strategies include preparation of indanones from tetralones and sequential transformations for specific chemical structures (Girija, Shanker, & Rao, 1991).

Chemical Reactions and Properties

Intramolecular Reactions

The synthesis of N-Substituted Lactam using an Intramolecular Schmidt Reaction showcases the complex reactions and formations of multicyclic nitrogen-containing rings, pertinent to similar chemical compounds (Grecian & Aubé, 2007).

Alkylation in Superacidic Media

Research on the alkylation of benzene with cyclic ethers in superacidic media indicates the reactivity and product formation under specific conditions, relevant to the manipulation of similar chemical structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Potential Applications in Medicinal Chemistry

Synthesis of Dopaminergic Drugs

The synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a dopaminergic drug, from related chemical compounds demonstrates the potential medicinal applications in neurological disorders (Göksu, SeÇen, & Sütbeyaz, 2006).

Design of Agonists for Receptors

The design and synthesis of compounds as potential pan-RAR (retinoic acid receptor) agonists, based on the structural manipulation of similar chemical compounds, highlights the application in receptor-targeted therapies (Das, Tang, & Evans, 2012).

Advanced Organic Synthesis and Derivatives

- Friedel–Crafts Acylation: The use of Friedel–Crafts acylation with anhydrides of tricarboxylic acids in the synthesis of complex polycyclic compounds, including derivatives of naphthalenes, provides insight into advanced organic synthesis techniques relevant to this field (Tatta & Bardhan, 1968).

Other Relevant Research

Sigma(1) Receptor Binding

The synthesis and testing of derivatives for selective binding and activity at the sigma(1) receptor, employing compounds with structural similarities, offers insights into neuropharmacology and tumor research (Berardi et al., 2005).

Spiro Derivatives and Ring Opening

The rearrangement of spiro derivatives, similar in structure, accompanied by opening of the cycloalkane ring, sheds light on the reactivity and potential for creating novel compounds (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).

Mécanisme D'action

Mode of Action

The presence of a carboxylic acid group and a tert-butoxy group in its structure suggests potential interactions with proteins or enzymes that have corresponding binding sites .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by EN300-7547368. Once the targets are identified, the downstream effects on biochemical pathways can be better understood .

Pharmacokinetics

The compound’s molecular weight (29036) and predicted properties such as boiling point and density suggest potential for oral bioavailability .

Propriétés

IUPAC Name |

8-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-12-6-4-5-11-7-8-13(16(19)20)9-14(11)12/h7-9,12H,4-6,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYWIRAIJMELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCC2=C1C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

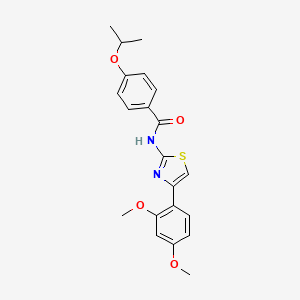

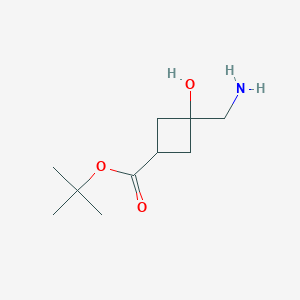

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)

![5-((2-(cyclohex-1-en-1-yl)ethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2930773.png)